Molecular Weight and Elemental Composition: Methyl Ester vs. Free Carboxylic Acid Differentiation
Methyl 5-oxo-1-(phenylsulfonyl)prolinate (C₁₂H₁₃NO₅S, MW 283.31) differs from its direct free-acid analog, 5-oxo-1-(phenylsulfonyl)-L-proline (C₁₁H₁₁NO₅S, MW 269.27), by exactly one methylene unit (+CH₂, ΔMW = 14.04 Da) . This mass difference is analytically resolvable by LC-MS or HRMS and serves as a definitive identity check during procurement quality control. The molecular formula difference (C₁₂H₁₃NO₅S vs. C₁₁H₁₁NO₅S) directly reflects the esterification state, which is the primary determinant of the compound's solubility in organic solvents, its suitability for ester-specific downstream transformations (e.g., transesterification, amidation, LiAlH₄ reduction), and its hydrogen-bond donor count (0 for ester vs. 1 for free acid –COOH).
| Evidence Dimension | Molecular weight and molecular formula (identity verification, solubility, reactivity profile) |
|---|---|
| Target Compound Data | MW = 283.31 g/mol; MF = C₁₂H₁₃NO₅S; H-bond donors = 0 |
| Comparator Or Baseline | 5-Oxo-1-(phenylsulfonyl)-L-proline (CAS 46857-11-8): MW = 269.27 g/mol; MF = C₁₁H₁₁NO₅S; H-bond donors = 1 (carboxylic acid –OH) |
| Quantified Difference | ΔMW = +14.04 Da (+CH₂); ΔH-bond donors = -1 (elimination of acidic proton); molecular formula differs by CH₂ |
| Conditions | Calculated from molecular formulas; vendor technical datasheets (AKSci for target ; ChemBlink for acid comparator ) |
Why This Matters
The methyl ester eliminates the ionizable carboxylic acid proton (pKa ~3.5–4.5), removing pH-dependent aqueous solubility of the free acid and enabling orthogonal protection/deprotection strategies essential for multi-step synthetic sequences—a procurement-critical distinction when the intended downstream chemistry requires a non-ionizable carboxyl equivalent.
